molecular formula C16H11ClF2N2O B12016031 (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol

(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12016031
M. Wt: 320.72 g/mol
InChI Key: BXGDCIUMBQVZOR-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 2,4-difluorophenyl group, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorophenyl and 2,4-difluorophenyl groups. This can be achieved through nucleophilic aromatic substitution or other suitable methods.

    Introduction of the Methanol Group: The final step involves the introduction of the methanol group at the 4-position of the pyrazole ring. This can be accomplished through various methods, including reduction of corresponding ketones or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(2,4-difluorophenyl)methylamine: Shares similar structural features but lacks the pyrazole ring.

    4-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)-3-methyl-2-thiophenecarboxamide: Contains similar aromatic groups but has a different core structure.

Uniqueness

(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11ClF2N2O

Molecular Weight

320.72 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H11ClF2N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-8,22H,9H2

InChI Key

BXGDCIUMBQVZOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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